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molecular formula C6H13Cl3Si B129522 Hexyltrichlorosilane CAS No. 928-65-4

Hexyltrichlorosilane

Cat. No. B129522
M. Wt: 219.6 g/mol
InChI Key: LFXJGGDONSCPOF-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In a 25 ml oven dried stainless steel tube, 0.15 g (0.75 mmol) of tri-n-butylphosphine, 0.90 g (7.5 mmol) of 1-chlorohexane, and 5.08 g (37.5 mmol) of trichlorosilane were added under a dry nitrogen atmosphere. After sealing the cylinder with a valve, the reactor was maintained at 150° C. for 12 hrs. The resulting mixture was distilled to yield 1.1 g of n-hexyltrichlorosilane (bp; 215-219° C., yield; 65%).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(P(CCCC)CCCC)CCC.Cl[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[Cl:21][SiH:22]([Cl:24])[Cl:23]>>[CH2:15]([Si:22]([Cl:24])([Cl:23])[Cl:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
0.9 g
Type
reactant
Smiles
ClCCCCCC
Name
Quantity
5.08 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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